![molecular formula C₃₀H₂₉NO₆S B1141272 Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside CAS No. 123212-53-3](/img/no-structure.png)

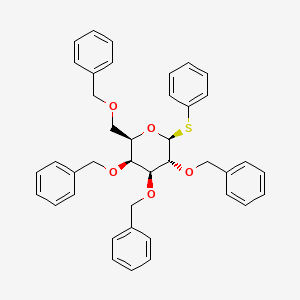

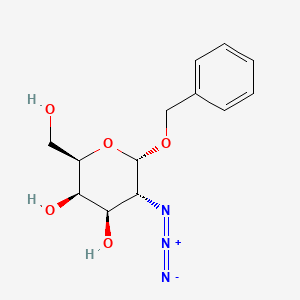

Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves selective glycosylation techniques and the introduction of protecting groups to control the reactivity of different hydroxyl groups on the sugar molecule. For instance, Crich and Yao (2004) detailed a method for the highly stereocontrolled synthesis of β-D-rhamnopyranosides from D-mannosyl glycosyl donors using benzylidene acetal fragmentation, achieving high yield and stereoselectivity (Crich & Yao, 2004).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their reactivity and biological activity. The use of X-ray crystallography and NMR spectroscopy is common for elucidating these structures. For example, Guo et al. (2004) performed a crystallographic study on a similar thiomannoside, providing insights into its α-anomer structure and revealing intramolecular and intermolecular hydrogen bonds (Guo et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-Mannopyranoside involves various transformations, such as glycosylation reactions, introduction and removal of protecting groups, and modifications at the sulfur atom. Crich and Bowers (2006) describe the use of the [1-cyano-2-(2-iodophenyl)]ethylidene group as a new acetal-protecting group for carbohydrate thioglycoside donors, which allows for strong beta-selectivity in glycosylation reactions and efficient radical fragmentation to form β-rhamnopyranosides (Crich & Bowers, 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Carbohydrates

One significant application involves the synthesis of complex carbohydrate structures, such as the tetrasaccharide related to the repeating unit of the antigen from Shigella dysenteriae type 5. This complex synthesis process highlights the versatility of mannopyranoside derivatives in constructing biologically relevant oligosaccharides (Mukherjee et al., 2000).

Methodologies in Carbohydrate Chemistry

Research has also focused on the methodological advancements in carbohydrate chemistry, such as the highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. This methodology demonstrates the strategic manipulation of mannopyranoside derivatives for selective glycosidic bond formation, contributing to the broader understanding of glycosylation reactions (Crich et al., 2000).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside involves the protection of the hydroxyl groups on the mannose ring, followed by the introduction of the thiol group at the anomeric position. The benzyl and phenylmethylene groups are then added to the protected mannose ring, and the final compound is deprotected to yield the desired product.", "Starting Materials": [ "Mannose", "Ethanol", "Thioglycolic acid", "Benzyl bromide", "(R)-Phenylmethyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "Protection of the hydroxyl groups on mannose using methoxymethyl chloride and sodium hydride", "Introduction of the thiol group at the anomeric position using thioglycolic acid and sodium hydroxide", "Benzyl and phenylmethylene groups are added to the protected mannose ring using benzyl bromide and (R)-phenylmethyl bromide, respectively", "Deprotection of the compound using hydrochloric acid and diethyl ether", "Purification of the product using sodium bicarbonate and sodium sulfate, followed by extraction with ethyl acetate" ] } | |

CAS-Nummer |

123212-53-3 |

Molekularformel |

C₃₀H₂₉NO₆S |

Molekulargewicht |

531.62 |

Synonyme |

(R)-Ethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside; _x000B_Pyrano[3,2-d]-1,3-dioxin β-D-glucopyranoside derivative |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

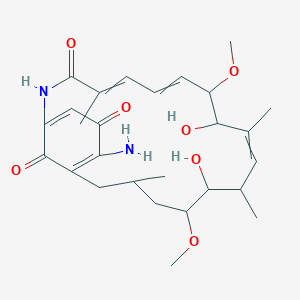

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)